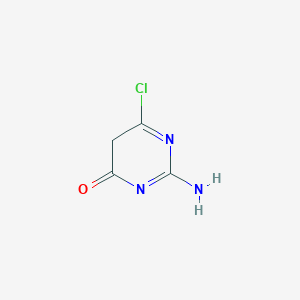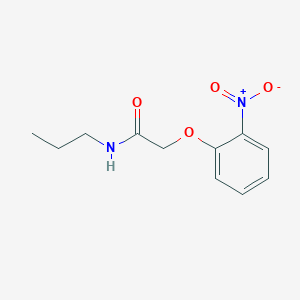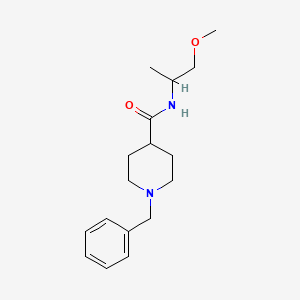
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate, also known as BMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate is not well-understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. Specifically, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation and survival, and the modulation of various signaling pathways involved in cell growth and differentiation. (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate exhibits potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one limitation of (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate is its relatively low solubility in water, which may pose challenges for certain experimental applications.
将来の方向性
There are several future directions for research on (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate, including the development of more efficient and scalable synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and organic electronics. Additionally, further studies are needed to elucidate the mechanism of action of (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate and to identify potential side effects and toxicity.
合成法
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate can be synthesized through a multi-step process involving the reaction of various chemicals, including 2-methyl-5-furancarboxylic acid, thionyl chloride, and 2-aminobenzenethiol. The synthesis process has been well-documented in scientific literature, and various modifications have been proposed to improve the yield and efficiency of the process.
科学的研究の応用
(4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been used as a building block for the synthesis of novel materials with unique properties, such as fluorescence and conductivity. In organic electronics, (4-Methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate has been investigated as a potential electron transport material for use in organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
(4-methoxycarbonyl-5-methylfuran-2-yl)methyl 1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-9-12(16(19)20-2)6-11(22-9)7-21-15(18)10-3-4-13-14(5-10)23-8-17-13/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVGITJUFMJTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)COC(=O)C2=CC3=C(C=C2)N=CS3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[4-amino-5-(2-methoxy-5-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide](/img/structure/B7470090.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)
![7-Methyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7470118.png)


![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)



![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470159.png)

![7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)